![molecular formula C11H11NO3 B1427763 Methyl 1,2,3,4-tetrahydro-1-oxoisoquinoline-7-carboxylate CAS No. 1245798-40-6](/img/structure/B1427763.png)
Methyl 1,2,3,4-tetrahydro-1-oxoisoquinoline-7-carboxylate
Overview
Description
The closest compounds I found are 1-Methyl-1,2,3,4-tetrahydroisoquinoline and 2-Methyl-1,2,3,4-tetrahydroisoquinoline . These are endogenous substances with high pharmacological potential and a broad spectrum of action in the brain .
Molecular Structure Analysis
The molecular formula for 1-Methyl-1,2,3,4-tetrahydroisoquinoline is C10H13N and for 2-Methyl-1,2,3,4-tetrahydroisoquinoline is also C10H13N . The average mass is 147.217 Da .Physical And Chemical Properties Analysis
The molecular weight of 2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol is 163.22 .Scientific Research Applications
Synthesis and Structural Studies
Research in the field of chemistry has explored the synthesis of derivatives related to methyl 1,2,3,4-tetrahydro-1-oxoisoquinoline-7-carboxylate, focusing on their structural elucidation and potential as building blocks for further chemical transformations. For instance, Szakonyi et al. (2002) reported the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives, showcasing a novel cyclopropanation process. This synthesis path highlights the compound's potential as a precursor to a new type of heterocyclic system, which could be significant for developing new pharmacologically active compounds (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).
Additionally, Rudenko et al. (2012, 2013) achieved the synthesis of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates through a reaction involving 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids, confirmed by X-ray structural analysis. This work not only contributes to the chemical literature by offering a new synthetic route but also enhances understanding of the structural aspects of these compounds, which could be valuable for future medicinal chemistry endeavors (Rudenko et al., 2012).
Potential Pharmacological Applications
The synthesis and evaluation of novel compounds derived from methyl 1,2,3,4-tetrahydro-1-oxoisoquinoline-7-carboxylate have also been directed towards discovering new therapeutic agents. Gaber et al. (2021) synthesized new derivatives and assessed their anticancer effects against the breast cancer MCF-7 cell line, showing significant activity in several compounds. This research underscores the potential of these derivatives as leads in the development of new anticancer therapies, contributing to the broader field of oncology and pharmacology (Gaber et al., 2021).
Mechanism of Action
1-Methyl-1,2,3,4-tetrahydroisoquinoline demonstrates significant neuroprotective activity. It can interact with agonistic conformation of dopamine (DA) receptors. It inhibits the formation of 3,4-dihydroxyphenylacetic acid as well as production of free radicals and shifts DA catabolism toward COMT-dependent O-methylation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 1-oxo-3,4-dihydro-2H-isoquinoline-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)8-3-2-7-4-5-12-10(13)9(7)6-8/h2-3,6H,4-5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMAMDONDOITST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCNC2=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,2,3,4-tetrahydro-1-oxoisoquinoline-7-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.